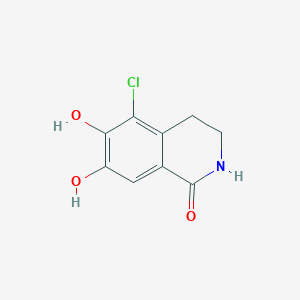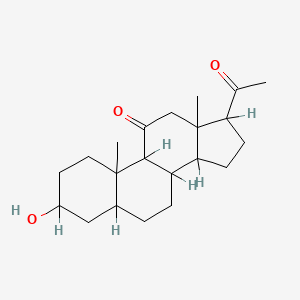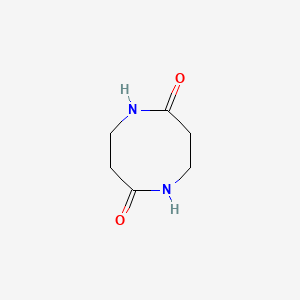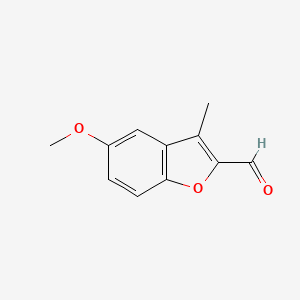
5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Descripción general
Descripción
5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O3 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxyacetophenone, a series of reactions including methylation, cyclization, and formylation can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids
Major Products Formed
Oxidation: 5-Methoxy-3-methylbenzofuran-2-carboxylic acid
Reduction: 5-Methoxy-3-methylbenzofuran-2-methanol
Substitution: Depending on the electrophile used, various substituted benzofuran derivatives
Aplicaciones Científicas De Investigación
5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxybenzofuran-2-carbaldehyde
- 3-Methylbenzofuran-2-carbaldehyde
- 5-Methoxy-2-methylbenzofuran
Uniqueness
5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-6H,1-2H3 |
Clave InChI |
HPEMQCFJPXREND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
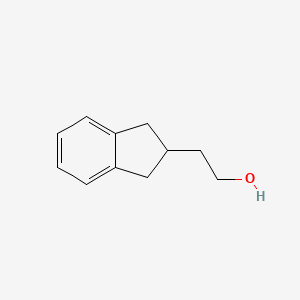
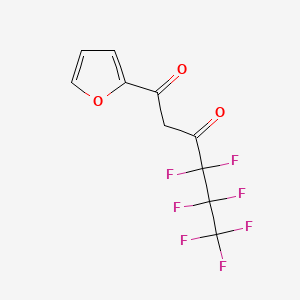
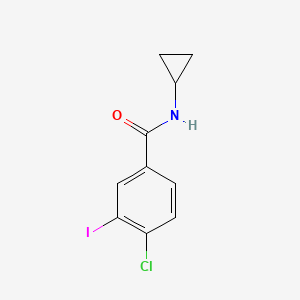
![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
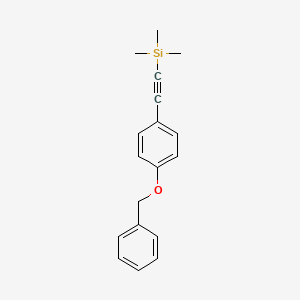
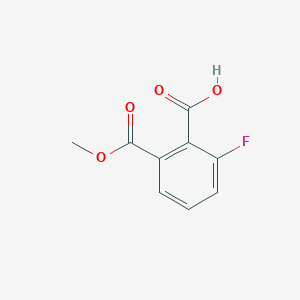
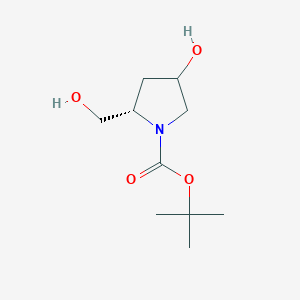
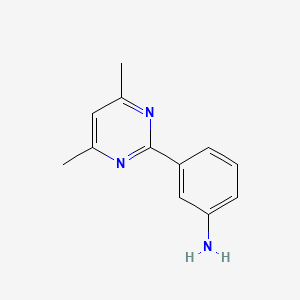
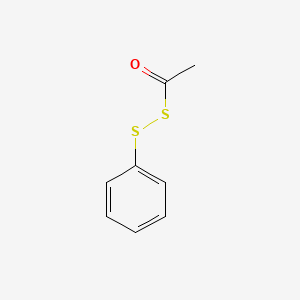
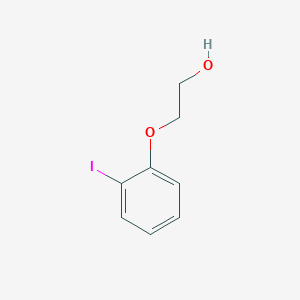
![8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8794852.png)
